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3-(5-Fluoro-2-methoxyphenyl)azetidine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Protocols for scaling up the synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine
Protocols for scaling up the synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine
Application Note: Scalable Synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine
Part 1: Executive Summary & Strategic Analysis
The synthesis of 3-arylazetidines is a critical workflow in modern medicinal chemistry, particularly for developing GPCR ligands and kinase inhibitors where the azetidine ring serves as a metabolic bioisostere for piperidine or pyrrolidine. This guide details a robust, scalable process for manufacturing 3-(5-Fluoro-2-methoxyphenyl)azetidine , focusing on the transition from discovery-scale cross-coupling to a cost-effective Grignard Addition/Deoxygenation sequence.
Why this Route? While Nickel/Palladium-catalyzed cross-couplings (e.g., Negishi or Suzuki) of N-Boc-3-iodoazetidine are efficient on a milligram scale, they pose significant challenges at the kilogram scale:
-
Cost: N-Boc-3-iodoazetidine is significantly more expensive than N-Boc-3-azetidinone.
-
Purification: Removal of heavy metal residues (Ni/Pd) to ppm levels requires expensive scavenging resins.
-
Stability: 3-Iodoazetidines are thermally sensitive.
The protocol below utilizes the Nucleophilic Addition to Ketone strategy, leveraging the commercial availability of N-Boc-3-azetidinone and 5-fluoro-2-bromoanisole. This route is thermodynamically controlled, avoids noble metals in the bond-forming step, and utilizes crystalline intermediates for purification.
Part 2: Reaction Workflow (Visualized)
The following diagram illustrates the critical pathway, highlighting the specific reagents and intermediate states.
Caption: Figure 1. Process flow for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine via Grignard addition and reductive deoxygenation.
Part 3: Detailed Experimental Protocols
Step 1: Grignard Formation and Addition
Objective: Construct the C3-Aryl bond via 1,2-addition. Critical Quality Attribute (CQA): Control of the exotherm during Grignard initiation and addition to prevent ring opening or bis-addition.
| Parameter | Specification |
| Limiting Reagent | 5-Fluoro-2-bromoanisole (1.0 equiv) |
| Electrophile | N-Boc-3-azetidinone (1.1 equiv) |
| Solvent | Anhydrous THF (KF < 100 ppm) |
| Temperature | Initiation: Reflux; Addition: -20°C to 0°C |
Protocol:
-
Equipment Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.
-
Magnesium Activation: Charge Magnesium turnings (1.2 equiv) into the flask. Add iodine (crystal) and cover with minimal THF. Heat gently until the iodine color fades (activation).
-
Grignard Formation: Dissolve 5-Fluoro-2-bromoanisole (1.0 equiv) in THF (5 vol). Add 10% of this solution to the Mg to initiate the reaction (observe exotherm/reflux). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux without external heating. Stir at reflux for 1 hour after addition is complete.
-
Process Tip: If initiation fails, use DIBAL-H (0.01 equiv) as a scavenger/activator.
-
-
Addition to Ketone: Cool the Grignard solution to -20°C. Dissolve N-Boc-3-azetidinone (1.1 equiv) in THF (3 vol) and add it dropwise to the Grignard reagent.
-
Safety Note: The reaction is highly exothermic.[1] Maintain internal temperature < 0°C to prevent decomposition of the strained azetidinone ring.
-
-
Workup: Quench with saturated aqueous NH₄Cl (carefully). Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Crystallize the tertiary alcohol intermediate from Heptane/EtOAc or carry forward crude if purity >90% by HPLC.
Step 2: Dehydration and Hydrogenation
Objective: Remove the tertiary hydroxyl group to yield the saturated azetidine. Mechanistic Insight: Direct hydrogenolysis of tertiary benzylic alcohols on strained rings can be sluggish. A two-step Dehydration-Hydrogenation sequence is often more reliable for scale-up.
Protocol:
-
Dehydration: Dissolve the Intermediate Alcohol in DCM (10 vol). Add Et₃N (3.0 equiv). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise.
-
Observation: The mesylate is unstable and typically eliminates in situ to form the ene-carbamate (alkene). If elimination is slow, warm to RT or reflux for 1 hour.
-
-
Workup (Dehydration): Wash with water and NaHCO₃. Concentrate to obtain the crude alkene.
-
Hydrogenation: Dissolve the crude alkene in MeOH (10 vol). Charge into an autoclave. Add 10% Pd/C (5 wt% loading, 50% wet).
-
Reaction: Pressurize to 5 bar (75 psi) H₂. Stir at RT for 4-6 hours.
-
QC Check: Monitor consumption of alkene by UPLC (Target: < 0.5%).
-
-
Filtration: Filter catalyst over a bed of Celite. Concentrate filtrate to yield N-Boc-3-(5-fluoro-2-methoxyphenyl)azetidine.
Step 3: Deprotection and Salt Formation
Objective: Isolate the final pharmaceutical salt form.
Protocol:
-
Dissolve the N-Boc intermediate in 1,4-Dioxane (5 vol).
-
Add 4M HCl in Dioxane (3.0 equiv) at RT.
-
Note: Gas evolution (isobutylene) will occur. Ensure proper venting.[3]
-
-
Stir for 2 hours. A white precipitate should form.
-
Isolation: Dilute with Et₂O or MTBE (10 vol) to complete precipitation. Filter the solid.
-
Drying: Dry under vacuum at 40°C to constant weight.
Part 4: Process Safety & Hazard Analysis
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal | Grignard Initiation | Use a "heel" of pre-initiated Grignard for large batches. Never add all halide at once. |
| Chemical | Azetidine Ring Strain | Avoid strong Lewis acids at high temperatures which can cause ring-opening polymerization. |
| Pressure | Hydrogenation | Use rated pressure vessels with burst disks. Inert with N₂ before introducing H₂. |
| Toxicity | Aryl Halides | Handle in a fume hood. 5-fluoro-2-bromoanisole is a skin irritant. |
Part 5: Analytic Controls
1. HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Aryl absorption).
-
Expected Retention:
-
N-Boc-3-azetidinone: ~2.5 min
-
Alcohol Intermediate: ~6.8 min
-
Alkene Intermediate: ~7.5 min
-
Final Product (Free Base): ~4.2 min (elutes early due to polarity).
-
2. NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):
-
Diagnostic Signal: The methoxy group singlet (~3.8 ppm) and the distinct splitting of the 3-aryl protons.
-
Azetidine Ring: Look for the multiplet at ~4.0-4.5 ppm (C2/C4 protons) integrating to 4H.
Part 6: References
-
Process Chemistry of Azetidines:
-
Grignard Addition to Azetidinones:
-
Safety of Grignard Reagents:
-
General Azetidine Synthesis Review:
Sources
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the azetidine ring in 3-(5-Fluoro-2-methoxyphenyl)azetidine
Derivatization of the azetidine ring in 3-(5-Fluoro-2-methoxyphenyl)azetidine
This Application Note is designed for medicinal chemists and drug discovery scientists working with the privileged scaffold 3-(5-Fluoro-2-methoxyphenyl)azetidine . It provides validated protocols for the functionalization of the azetidine nitrogen (
Executive Summary & Scaffold Analysis
The 3-arylazetidine moiety is a high-value pharmacophore, often serving as a bioisostere for piperidines or pyrrolidines to reduce lipophilicity and improve metabolic stability. The specific substitution pattern—5-Fluoro-2-methoxyphenyl —imparts unique electronic and steric properties:
-
Metabolic Blocking: The 5-fluoro group blocks a common site of CYP450-mediated oxidation on the phenyl ring.
-
Conformational Bias: The 2-methoxy group introduces steric clash with the azetidine ring protons, potentially locking the biaryl-like bond vector and influencing receptor docking.
-
Basicity: The azetidine nitrogen is highly basic (calculated pK
9.5–10.5). Derivatization is essential to modulate this basicity for CNS penetration or oral bioavailability.
Core Derivatization Pathways
This guide details three primary workflows to generate diverse chemical libraries:
-
Reductive Amination (
-Alkylation) -
Amide/Sulfonamide Coupling (
-Acylation/Sulfonylation) -
Buchwald-Hartwig Cross-Coupling (
-Arylation)
Handling & Pre-Treatment: Salt Breaking
Commercial supplies of azetidines are typically provided as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to prevent polymerization or ring-opening. While some couplings work with salts in situ, isolating the free base is recommended for sensitive organometallic couplings (Method C).
Protocol: "Free-Basing" the Azetidine
Context: The high water solubility of the salt makes standard extraction difficult.
-
Dissolution: Dissolve 1.0 eq of the azetidine salt in minimal water (
). -
Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12.
-
Extraction: Immediately extract with Dichloromethane (DCM) (
).-
Note: Do not use Ethyl Acetate; azetidine free bases are highly soluble in DCM.
-
-
Drying: Dry combined organics over anhydrous K
CO (avoid acidic MgSO which can induce polymerization). -
Concentration: Carefully concentrate in vacuo at low temperature (< 30°C).
-
Warning: The free base is volatile. Do not apply high vacuum for extended periods.
-
Method A: Reductive Amination ( -Alkylation)
Objective: Introduction of alkyl chains to modulate lipophilicity (logP) or append linker domains. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
Reagents
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Reductant: Sodium Triacetoxyborohydride (STAB) – Preferred over NaCNBH
for safety and efficiency. -
Additives: Acetic Acid (AcOH) to catalyze iminium formation.
Step-by-Step Protocol
-
Setup: In a vial, charge 3-(5-Fluoro-2-methoxyphenyl)azetidine (1.0 eq) and the appropriate aldehyde/ketone (1.1 eq) in DCE (0.1 M).
-
Activation: Add AcOH (1.0–2.0 eq). Stir at Room Temperature (RT) for 30 minutes to ensure iminium formation.
-
Reduction: Add STAB (1.5 eq) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for consumption of the azetidine (
). -
Quench: Add saturated aqueous NaHCO
. Stir vigorously for 15 minutes. -
Workup: Extract with DCM. Wash with brine.[1] Dry over Na
SO . -
Purification: Flash chromatography.
-
Tip: Use a basic mobile phase (e.g., DCM/MeOH + 1% NH
OH) to prevent streaking of the tertiary amine product.
-
Method B: Amide Coupling ( -Acylation)
Objective: Synthesis of stable amides to lower pK
Reagents
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: DMF or EtOAc (if using T3P).
Step-by-Step Protocol (HATU Method)
-
Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.
-
Why: Pre-activation minimizes racemization of chiral acids and ensures rapid coupling.
-
-
Addition: Add the Azetidine (1.0 eq) (as free base or HCl salt + 1.0 eq extra DIPEA).
-
Reaction: Stir at RT for 1–2 hours.
-
Efficiency: This reaction is typically very fast due to the nucleophilicity of the azetidine.
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then sat. NaHCO
, then brine. -
Purification: Standard silica chromatography (Hexane/EtOAc).
Method C: Buchwald-Hartwig ( -Arylation)
Objective: Direct attachment of aryl/heteroaryl rings.
Challenge: Azetidines can suffer from
Reagents
-
Catalyst: Pd
(dba) or precatalysts (e.g., RuPhos Pd G3). -
Ligand: RuPhos (universal for secondary amines) or BrettPhos.
-
Base: NaO
Bu (Sodium tert-butoxide) or Cs CO (mild). -
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charge: Add Aryl Bromide (1.0 eq), Azetidine (1.2 eq), NaO
Bu (1.5 eq), and RuPhos Pd G3 (2–5 mol%).-
Note: If using Pd
(dba) /Ligand, premix them in solvent for 5 mins before adding.
-
-
Solvent: Add degassed Toluene (0.1 M). Seal the vial.
-
Heating: Heat to 85–100°C for 4–12 hours.
-
Control: Monitor by LCMS. If conversion stalls, add more catalyst.
-
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate.
-
Purification: Flash chromatography.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Corrective Action |
| Ring Opening | Acidic hydrolysis or strong nucleophilic attack at C2/C4. | Avoid strong Lewis acids. Keep pH > 3 during workups. Store final compounds as salts (e.g., fumarate) rather than free bases if unstable. |
| Polymerization | Concentrated free base reacting with itself. | Store free base in solution (DCM/Toluene) at -20°C. Do not concentrate to absolute dryness if not using immediately. |
| Low Yield (Arylation) | Switch to RuPhos or BrettPhos ligands. Lower reaction temperature to 80°C and extend time. | |
| Hygroscopicity | Azetidine salts attract water rapidly. | Handle quickly in ambient air or use a glovebox. Dry solvents over molecular sieves. |
Visualization: Decision Tree & Workflow
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Caption: Divergent synthetic workflows for the functionalization of the azetidine nitrogen, leading to three distinct physicochemical classes of compounds.
References
-
Mechanistic Insight on Azetidine Stability: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery." Angew. Chem. Int. Ed.2006 , 45, 7736.[2] (Discusses ring strain and comparison to azetidines).
-
Buchwald-Hartwig Protocol for Azetidines: Ruiz-Castillo, P. & Buchwald, S. L.[3][4] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564.
-
Reductive Amination Standards: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[5] Chem.1996 , 61, 3849.
-
Azetidines in Medicinal Chemistry (Review): Mousseau, J. J. & Charette, A. B. "Preparation of Azetidines from Non-Azetidine Precursors." Chem. Rev.2013 , 113, 7607. (Provides context on the value of the scaffold).
Sources
Asymmetric synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine enantiomers
Asymmetric synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine enantiomers
Application Note: Asymmetric Synthesis of (5-Fluoro-2-methoxyphenyl)azetidine Scaffolds
Part 1: Executive Summary & Structural Analysis
1.1 The Chirality Paradox
Before initiating synthesis, it is critical to define the stereochemical nature of the target. The term "3-(5-Fluoro-2-methoxyphenyl)azetidine" refers to a molecule with
However, "enantiomers" in the request implies chirality.[1] This points to two distinct synthetic scenarios relevant to drug discovery:
-
Target A (The Chiral Isomer): 2-(5-Fluoro-2-methoxyphenyl)azetidine . This is a chiral scaffold where the aryl group is at the
-position to the nitrogen. This requires true asymmetric synthesis. -
Target B (The Desymmetrized 3-Isomer): 3-Fluoro-3-(5-fluoro-2-methoxyphenyl)azetidine or similar 3,3-disubstituted analogs.
This guide primarily details the Asymmetric Synthesis of the 2-Aryl Isomer (Target A) using a high-fidelity Ellman Auxiliary protocol, while also providing the standard Cross-Coupling Protocol for the 3-Aryl Isomer (Target B) .
1.2 Strategic Synthetic Choice
-
Methodology: Diastereoselective addition to N-tert-butanesulfinyl imines (Ellman Chemistry).
-
Rationale: This method offers superior enantiomeric excess (>98% ee), predictable stereochemistry, and avoids the use of unstable azetine intermediates or hazardous diazo compounds often found in older literature.
Part 2: Asymmetric Synthesis of (S)-2-(5-Fluoro-2-methoxyphenyl)azetidine
This protocol utilizes (S)-2-methyl-2-propanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine, followed by ring closure.
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic pathway utilizing Ellman's auxiliary for high-fidelity stereocontrol.
Detailed Protocol
Step 1: Formation of the Chiral N-Sulfinyl Imine
-
Reagents: 5-Fluoro-2-methoxybenzaldehyde (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv).
-
Solvent: Dry THF (0.5 M).
-
Procedure:
-
Charge a flame-dried flask with the aldehyde and sulfinamide in THF under
. -
Add
dropwise (acts as Lewis acid and water scavenger). -
Stir at reflux (65°C) for 16 hours. Monitor by TLC (Imine usually typically higher
than sulfinamide). -
Workup: Pour into brine with vigorous stirring. Filter the resulting titanium salt slurry through Celite.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
-
Checkpoint: The product is stable and optical rotation should be checked.
Step 2: Diastereoselective Reformatsky Addition
-
Reagents: Ethyl bromoacetate (3.0 equiv), Activated Zinc dust (3.0 equiv).
-
Solvent: THF.
-
Mechanism: The zinc enolate attacks the imine. The bulky tert-butyl group directs attack to the Si-face, establishing the (S)-configuration at the new chiral center.
-
Procedure:
-
Activate Zn dust with TMSCl (5 mol%) in THF.
-
Add ethyl bromoacetate dropwise to generate the Reformatsky reagent (exothermic).
-
Cool to -78°C. Add the sulfinyl imine solution slowly.
-
Warm to RT and stir for 4 hours.
-
Result: This yields the protected
-amino ester.
-
Step 3: Reduction to
-
Reagents:
(2.0 equiv) or . -
Procedure:
-
Dissolve the ester in dry THF.
-
Add reducing agent at 0°C. Stir until ester is consumed.
-
Quench with Rochelle's salt solution.
-
Critical Step: Treat with 4M HCl in dioxane to cleave the N-sulfinyl group.
-
Isolate: (S)-3-amino-3-(5-fluoro-2-methoxyphenyl)propan-1-ol.
-
Step 4: Cyclization to Azetidine
-
Method A (Mitsunobu - Preferred for mildness):
-
Reagents:
(1.2 equiv), DIAD (1.2 equiv). -
Solvent: THF, 0°C.
-
Note: Intramolecular displacement of the activated alcohol by the amine.
-
-
Method B (Activation/Displacement):
-
-
Protect Nitrogen (e.g., Boc or Cbz) if secondary amine is too nucleophilic for selective activation.
-
-
-
Mesylate the alcohol (MsCl,
).
-
-
-
Treat with strong base (NaH) to cyclize.
-
-
-
Deprotect.
-
-
Part 3: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)azetidine (Achiral Scaffold)
If the target is the 3-aryl isomer (common in library synthesis), the challenge is not chirality but the cross-coupling efficiency on the strained ring.
Protocol: Nickel/Iron-Catalyzed Cross-Coupling
This method avoids the use of unstable 3-lithioazetidines.
-
Substrates: 1-Boc-3-iodoazetidine + (5-Fluoro-2-methoxyphenyl)boronic acid.
-
Catalyst System:
(10 mol%) / Pyridine-bis(oxazoline) ligand. -
Conditions:
-
Mix 1-Boc-3-iodoazetidine (1.0 equiv) and aryl boronic acid (1.5 equiv) in
. -
Add trans-2-aminocyclohexanol (ligand) and NaHMDS (base).
-
Heat to 60°C for 12 hours.
-
-
Purification: Flash chromatography.
-
Deprotection: TFA/DCM (1:4) to yield the free amine salt.
Data Summary Table
| Parameter | 2-Aryl Isomer (Protocol 2) | 3-Aryl Isomer (Protocol 3) |
| Chirality | Chiral (Enantiopure) | Achiral (Meso/Symm) |
| Key Reagent | (S)-tert-Butanesulfinamide | 1-Boc-3-iodoazetidine |
| Key Step | Diastereoselective Imine Addition | Ni-Catalyzed Suzuki Coupling |
| Yield (Typical) | 55-65% (4 steps) | 70-85% (1 step) |
| Major Impurity | Diastereomer (removable via column) | Protodeboronation of aryl acid |
Part 4: Analytical Validation & References
Quality Control Parameters
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.
-
Expectation: Single peak for Protocol 2 product; Single peak (but racemate if not controlled) for Protocol 3.
-
-
NMR Verification:
-
2-Aryl: The H2 proton appears as a triplet or dd at
4.5-5.0 ppm. -
3-Aryl: The H3 proton appears as a quintet at
3.8-4.2 ppm.
-
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[1] Chemical Reviews, 2010.[1] Link
-
Couty, F., et al. "Synthesis of 2-Arylazetidines from Amino Alcohols." Journal of Organic Chemistry, 2016.[1][2] Link
-
Strotman, N. A., et al. "Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidines." Journal of the American Chemical Society, 2011. Link
-
Zhang, Z., et al. "Enantioselective Synthesis of 2-Substituted Azetidines via Hydrogenation." Angewandte Chemie Int. Ed., 2019. Link
Disclaimer: This protocol involves the use of hazardous reagents (LiAlH4, Organozinc). All procedures should be performed in a fume hood by trained personnel.
Sources
Technical Notes & Optimization
Technical Support Center: Overcoming Ring Strain in 3-Aryl-Azetidine Synthesis
Technical Support Center: Overcoming Ring Strain in 3-Aryl-Azetidine Synthesis
Topic: Overcoming ring strain in 3-aryl-azetidine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Current Status: Operational Ticket Priority: High (Structural Integrity & Yield Optimization) Agent: Senior Application Scientist
Introduction: The "Spring-Loaded" Challenge
Welcome to the technical support hub for azetidine synthesis. You are likely here because the 3-aryl-azetidine motif—a critical bioisostere for piperidines and phenyl rings—is proving difficult to synthesize.
The core issue is Ring Strain (~26 kcal/mol) . In standard cross-couplings, this strain often leads to ring-opening (beta-hydride elimination or C-N bond cleavage) rather than the desired C-C bond formation. In strain-release chemistry, the challenge is controlling the release of this energy to prevent polymerization.
This guide moves beyond basic recipes. We analyze the causality of failure modes and provide self-validating protocols for three dominant strategies:
-
Strain-Release Functionalization (Using Bicyclo[1.1.0]butanes)
-
Metallaphotoredox Cross-Coupling (Direct Functionalization)
-
Directed C–H Activation (Atom Economy)
Module 1: Strain-Release Engineering (The BCB Route)
Strategy: Instead of fighting ring strain, use it as the thermodynamic driving force. 1-Azabicyclo[1.1.0]butanes (BCBs) are "spring-loaded" precursors that relieve strain upon nucleophilic attack, forming 3-substituted azetidines.
Diagnostic Workflow
Caption: Decision tree for diagnosing failure modes in BCB strain-release chemistry.
FAQ & Troubleshooting
Q: My BCB starting material polymerizes upon storage or during reaction setup. How do I stabilize it? A: BCBs are acid-sensitive monomers.
-
Root Cause: Trace acid on glassware or in solvents catalyzes the homopolymerization of the strained C1-C3 bond.
-
Corrective Action: Always store BCBs in a frozen benzene matrix or with 1% triethylamine (Et3N). Pre-wash all glassware with a basic solution (e.g., dilute NaOH or Et3N/DCM) before use. Ensure solvents are strictly anhydrous and non-acidic.
Q: I am trying to couple an aryl group, but the ring isn't opening. Why? A: Direct nucleophilic attack by aryl species on BCBs is kinetically difficult without activation.
-
Root Cause: The C1-C3 bond is shielded. You need a "relay" activator.
-
Protocol Fix (Liao Method): Use a Bromide/Nickel Relay . A catalytic bromide source opens the BCB to form a transient 3-bromoazetidine, which then undergoes rapid Ni-catalyzed oxidative addition. This bypasses the high barrier of direct C-C attack.
Master Protocol: Ni-Catalyzed Suzuki Coupling of BCBs
Based on the work of Liao and co-workers [1].
| Parameter | Specification | Rationale |
| Substrate | 1-Azabicyclo[1.1.0]butane (N-sulfonated or benzoylated) | Stable "spring-loaded" core. |
| Coupling Partner | Aryl Boronic Acid (1.5 equiv) | Stable, commercially available nucleophile. |
| Catalyst | Ni(cod)₂ (10 mol%) + Ligand (e.g., dppf or bipy) | Ni(0) is essential for the cross-coupling cycle. |
| Relay Additive | LiBr or ZnBr₂ (10-20 mol%) | CRITICAL: Opens the BCB to the 3-bromoazetidine intermediate in situ. |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | Non-polar solvents suppress competing hydrolysis. |
Step-by-Step:
-
Glovebox: Charge a vial with Ni(cod)₂ (10 mol%), Ligand (10 mol%), Aryl Boronic Acid (1.5 equiv), and LiBr (20 mol%).
-
Add Base (Cs₂CO₃, 2.0 equiv) and Solvent.
-
Add the BCB solution slowly.
-
Reaction: Stir at 60-80°C. The LiBr opens the BCB to a transient 3-bromoazetidine species.
-
Catalysis: The Ni(0) catalyst inserts into the C-Br bond (oxidative addition), transmetallates with the Boronic Acid, and reductively eliminates to form the 3-aryl azetidine.
-
Workup: Filter through Celite immediately to remove Ni residues which can cause degradation.
Module 2: Metallaphotoredox Cross-Coupling (Direct Functionalization)
Strategy: Form the C3-Aryl bond directly on an intact azetidine ring using 3-iodoazetidine. This avoids the complexity of ring formation but requires handling the sensitive 3-azetidinyl radical.
FAQ & Troubleshooting
Q: I see significant protodehalogenation (3-H azetidine) instead of the product. Is the radical unstable? A: The 3-azetidinyl radical is relatively stable, but H-abstraction is faster than Ni-capture if the catalyst is deactivated.
-
Root Cause: "Catalyst death" due to oxidation or inefficient reduction of the Ni(II) complex.
-
Corrective Action: Increase the concentration of the photocatalyst or light intensity to accelerate the turnover of the Ni cycle. Ensure the Hantzsch ester or reductant is fresh.
Q: Can I use 3-bromoazetidine instead of 3-iodoazetidine? A: Yes, but Iodides are superior for the initial oxidative addition step in reductive cross-coupling.
-
Technical Insight: The C-I bond is weaker, allowing for faster radical generation or oxidative addition under milder conditions, preserving the strained ring.
Master Protocol: Ni/Photoredox Reductive Cross-Coupling
Standardized from MacMillan/Doyle methodologies [2, 3].
-
Reagents:
-
Setup:
-
Combine all solids in a vial.
-
Add solvent (DMA or MeCN, degassed).
-
Irradiate with Blue LED (450 nm) with fan cooling (maintain <30°C).
-
-
Mechanism Check:
-
The Ir catalyst reduces the Aryl Bromide to a radical (or Ni mechanism depending on cycle).[3]
-
Crucial: The Ni catalyst couples the two electrophiles. The mild conditions prevent thermal ring opening.
-
Module 3: Directed C–H Activation
Strategy: Use a directing group (DG) to force a Palladium catalyst to activate the unreactive C3 position.
FAQ & Troubleshooting
Q: I am getting a mixture of C2 and C3 arylation. How do I enforce C3 selectivity? A: C2 is electronically activated (adjacent to N), while C3 is sterically activated in specific geometries.
-
Root Cause: Weak coordination of the Directing Group (DG).
-
Corrective Action: Use a bidentate DG like 8-Aminoquinoline (AQ) or Picolinamide . These form a rigid 5,4-palladacycle that geometrically favors the C3 position over the C2 position due to ring strain constraints in the transition state [4].
Q: How do I remove the Directing Group after the reaction? A: The DG is often stable.
-
Protocol: Use a "removal-friendly" DG or harsh basic hydrolysis (NaOH/EtOH, 100°C). For sensitive substrates, reductive cleavage (SmI₂ or Zn/AcOH) is preferred if the DG allows (e.g., N-O bond containing DGs).
Summary of Methods
| Feature | Strain-Release (BCB) | Cross-Coupling (3-Iodo) | C-H Activation |
| Ring Strain Role | Driving Force (Releases strain) | Liability (Must be preserved) | Constraint (Directs regioselectivity) |
| Key Intermediate | Bicyclo[1.1.0]butane | 3-Iodoazetidine | N-Picolinoyl Azetidine |
| Primary Risk | Polymerization | Protodehalogenation | C2-Arylation / DG Removal |
| Best For | 1,3-Disubstituted Azetidines | Complex Aryl Partners | Late-Stage Functionalization |
References
-
Strain-Release Diversification of 1-Azabicyclobutanes via Bromide/Nickel Relay Catalyzed 1,3-Bis-Carbofunctionalization. Source: Angew.[4] Chem. Int. Ed., 2026.[4] URL:[Link]
-
Nickel/Photoredox-Catalyzed Asymmetric Reductive Cross-Coupling of Racemic α-Chloro Esters with Aryl Iodides. (Applicable mechanistic analogue for reductive coupling). Source: Angew.[4] Chem. Int. Ed., 2020. URL:[Link]
-
C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. Source: Chemical Science, 2016. URL:[Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (Foundational logic for C3-azetidine direction). Source: Organic Letters, 2018. URL:[Link][5]
Sources
Technical Support Center: N-Alkylation of 3-(5-Fluoro-2-methoxyphenyl)azetidine
Technical Support Center: N-Alkylation of 3-(5-Fluoro-2-methoxyphenyl)azetidine
Welcome to the technical support center for the N-alkylation of 3-(5-Fluoro-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success in synthesizing these valuable building blocks. Azetidine moieties are increasingly important in medicinal chemistry, and mastering their functionalization is a key step in developing novel therapeutics.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 3-(5-Fluoro-2-methoxyphenyl)azetidine, providing explanations for the underlying causes and actionable solutions.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the reaction yield?
Low conversion is a frequent challenge in N-alkylation reactions and can stem from several factors. Let's break down the potential causes and how to address them systematically.
Underlying Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding iodide.
-
Inappropriate Base Selection: The choice of base is crucial for deprotonating the azetidine nitrogen, rendering it nucleophilic. A base that is too weak will not generate a sufficient concentration of the nucleophilic amine. Conversely, a base that is too strong or sterically hindered can lead to side reactions like elimination of the alkyl halide.[4]
-
Recommendation: For standard alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often effective. For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary, although caution should be exercised to minimize side reactions.
-
-
Suboptimal Solvent Choice: The solvent plays a significant role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) more reactive.[5]
-
Inadequate Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the conversion. However, be mindful that excessive heat can promote side reactions.
-
Steric Hindrance: The bulky 3-(5-fluoro-2-methoxyphenyl) substituent on the azetidine ring can sterically hinder the approach of the alkylating agent to the nitrogen atom.[6] This is particularly relevant when using bulky alkylating agents. In such cases, using a less sterically demanding alkylating agent or optimizing the reaction conditions (e.g., higher temperature, longer reaction time) may be necessary.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion in N-alkylation.
Question 2: My reaction is producing a significant amount of overalkylated product (quaternary ammonium salt). How can I prevent this?
Overalkylation is a common side reaction in the N-alkylation of primary and secondary amines, as the product tertiary amine can be more nucleophilic than the starting secondary amine.[5][7]
Underlying Causes & Solutions:
-
Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards the quaternary ammonium salt.
-
Recommendation: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the azetidine to the alkylating agent. In some cases, using a slight excess of the azetidine may be beneficial to consume all of the alkylating agent.
-
-
Reaction Concentration: High concentrations can favor the second alkylation step.
-
Recommendation: Running the reaction at a lower concentration can sometimes help to minimize overalkylation.
-
-
Slow Addition of Alkylating Agent: Adding the alkylating agent all at once can lead to localized high concentrations, promoting overalkylation.
-
Recommendation: Add the alkylating agent slowly (e.g., via a syringe pump) to maintain a low concentration of it throughout the reaction.
-
Experimental Protocol to Minimize Overalkylation:
-
Dissolve 3-(5-Fluoro-2-methoxyphenyl)azetidine (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent (e.g., DMF).
-
Slowly add the alkylating agent (0.95 eq) dropwise to the stirred reaction mixture at the desired temperature.
-
Monitor the reaction closely by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction to prevent further alkylation.
Question 3: I am observing the formation of an elimination byproduct from my alkyl halide. How can I suppress this side reaction?
Elimination (E2) is a competing pathway to substitution (SN2), especially with sterically hindered bases or secondary/tertiary alkyl halides.
Underlying Causes & Solutions:
-
Strong, Sterically Hindered Base: Bases like potassium tert-butoxide (t-BuOK) are known to promote elimination.[5]
-
Recommendation: Use a less sterically hindered base with weaker basicity, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
-
-
High Reaction Temperature: Higher temperatures can favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Structure of the Alkylating Agent: Secondary and tertiary alkyl halides are more prone to elimination than primary alkyl halides.
-
Recommendation: If possible, use a primary alkyl halide. If a secondary halide is necessary, carefully select a non-hindered base and a lower reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for the N-alkylation of 3-(5-Fluoro-2-methoxyphenyl)azetidine?
For general N-alkylation with simple alkyl halides, a reliable starting point is the use of potassium carbonate as the base in a polar aprotic solvent like DMF or acetonitrile at a moderately elevated temperature (e.g., 60-80 °C).
However, for more complex or sensitive substrates, reductive amination is an excellent and often preferred alternative.[8][9][10] This method involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. Reductive amination is often milder and avoids the use of potentially genotoxic alkyl halides.[9]
Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Q2: How do I choose the right base for my N-alkylation reaction?
The choice of base depends on the reactivity of your alkylating agent and the pKa of the azetidine. A good starting point is to use a base that is strong enough to deprotonate the azetidinium ion that forms upon initial protonation by any acidic species in the reaction mixture.
| Base | pKa of Conjugate Acid | Typical Use | Considerations |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | Mild alkylations, sensitive substrates | May be too weak for less reactive systems. |
| Potassium Carbonate (K₂CO₃) | 10.3 | General purpose for primary and secondary alkyl halides | A good starting point for many reactions. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Often provides higher yields than K₂CO₃ due to better solubility. | More expensive than other carbonate bases. |
| Triethylamine (Et₃N) | 10.7 | Organic base, useful when inorganic bases are not suitable. | Can act as a nucleophile itself in some cases. |
| Sodium Hydride (NaH) | ~35 | For very unreactive alkylating agents or deprotonation of less acidic N-H bonds. | Highly reactive, requires anhydrous conditions and careful handling. Can promote elimination. |
Q3: What are the best practices for purifying the N-alkylated product?
The purification strategy will depend on the properties of your product.
-
Column Chromatography: This is the most common method for purifying N-alkylated azetidines. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The addition of a small amount of triethylamine (~1%) to the eluent can help to prevent the product from streaking on the silica gel, which is common for amines.
-
Acid-Base Extraction: If your product is basic, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the deprotonated product extracted back into an organic solvent.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method.
Q4: Should I use a protecting group on the azetidine nitrogen?
In the context of N-alkylation, you are directly functionalizing the nitrogen, so a protecting group is not necessary. However, if you intend to perform other reactions on the 3-(5-fluoro-2-methoxyphenyl)azetidine while keeping the nitrogen unreacted, a protecting group would be essential.[11] Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[12] The Boc group is readily removed under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.
References
-
Hodgson, D. M., Mortimer, C. L., & McKenna, J. M. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(3), 330–333. [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12586-12603. [Link]
-
Tayama, E., & Iwamoto, H. (2017). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Beilstein Journal of Organic Chemistry, 13, 2136–2142. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Leonori, D., & MacMillan, D. W. C. (2022). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 144(48), 22055–22062. [Link]
-
Gage, J. R., & Thomson, R. J. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(23), 3122-3125. [Link]
-
Di Mola, A., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
-
Defense Technical Information Center. (1981). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Arote, V. D. (n.d.). Protecting groups in organic synthesis. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Google Patents. (n.d.).
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Leonori, D., & MacMillan, D. W. C. (2022). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 144(48), 22055–22062. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Socratic. (2026, February 2). Reductive Amination. [Link]
-
Shaw, J. T., & Vanderwal, C. D. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 14643–14652. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Black, D. S., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (6), 973-983. [Link]
-
Powers, M. S., & Proctor, D. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Catalysis, 12(24), 15096-15103. [Link]
-
Smith, M. D., et al. (2025). Divergent coupling of carboxylic acids with N–H spiro-oxindole azetidines. Organic & Biomolecular Chemistry, 23(35), 8567-8572. [Link]
-
Iaroshenko, V. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
Grellepois, F., & Chanteau, F. (2010). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. HETEROCYCLES, 82(1), 33-54. [Link]
-
Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-260. [Link]
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- 10. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Groups [organic-chemistry.org]
- 12. mazams.weebly.com [mazams.weebly.com]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Technical Support Center: Synthesis of 3-Substituted Azetidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. However, the synthesis of 3-substituted azetidines is often plagued by side reactions stemming from the inherent ring strain of the four-membered ring. This guide is designed to be a comprehensive resource, providing clear, actionable advice to navigate these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of azetidines so challenging?
A1: The primary challenge in synthesizing azetidines lies in the inherent strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This ring strain makes the formation of the azetidine ring thermodynamically less favorable compared to the formation of larger, less strained rings like pyrrolidines.[1] Consequently, reactions to form azetidines are often in competition with other pathways, such as intermolecular reactions, elimination, and rearrangement, leading to lower yields and the formation of byproducts.[1][2]
Q2: What are the most common side reactions I should be aware of?
A2: The most frequently encountered side reactions in the synthesis of 3-substituted azetidines include:
-
Formation of Pyrrolidine Byproducts: In intramolecular cyclization reactions, a competing 5-endo-tet ring closure can lead to the formation of a five-membered pyrrolidine ring instead of the desired four-membered azetidine.
-
Ring-Opening: The strained azetidine ring is susceptible to nucleophilic or acid-catalyzed ring-opening, especially under harsh reaction or deprotection conditions.[3][4]
-
Polymerization: Cationic ring-opening polymerization can be a significant issue, particularly when reactive azetidinium intermediates are formed.[5][6]
-
Elimination Reactions: Instead of intramolecular cyclization, elimination of a leaving group can occur, resulting in the formation of an alkene byproduct.[2]
Q3: How critical is the choice of the nitrogen-protecting group?
A3: The choice of the nitrogen-protecting group is paramount. It not only influences the reactivity of the nitrogen atom during the ring-forming step but also dictates the conditions required for its removal. A well-chosen protecting group can minimize side reactions and improve yields. For instance, bulky protecting groups can influence the stereochemical outcome of reactions. Furthermore, the protecting group must be removable under conditions that do not compromise the integrity of the strained azetidine ring. Common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are often employed due to their reliable removal under relatively mild conditions.[1][7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the synthesis of 3-substituted azetidines, along with their causes and actionable solutions.
Issue 1: Formation of a Pyrrolidine Byproduct in Intramolecular Cyclization
Symptom: You observe a significant amount of a five-membered ring byproduct (e.g., a 3-hydroxypyrrolidine) alongside your desired 3-hydroxyazetidine when performing an intramolecular cyclization of a γ-amino alcohol precursor.
Causality: This side reaction arises from a competing 5-endo-tet cyclization pathway, which can be kinetically competitive with the desired 4-exo-tet cyclization to form the azetidine ring. The regioselectivity of the intramolecular nucleophilic attack is the determining factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrrolidine byproduct formation.
Solutions:
-
Employ a Lewis Acid Catalyst: The use of a Lewis acid catalyst can significantly enhance the regioselectivity of the cyclization. Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been demonstrated to be particularly effective in promoting the desired 4-exo-tet cyclization to yield the azetidine product, even in cases where the competing 5-endo-tet pathway is electronically favored.[8]
-
Solvent Optimization: The choice of solvent can influence the transition state energies of the competing pathways. Aprotic solvents such as dichloromethane (DCE) or acetonitrile (MeCN) are generally preferred as they are less likely to participate in the reaction or stabilize intermediates that favor the formation of the pyrrolidine byproduct.
-
Substrate Modification: Introducing steric bulk on the nitrogen substituent can disfavor the transition state leading to the five-membered ring, thus promoting the formation of the azetidine.
Issue 2: Cationic Ring-Opening Polymerization
Symptom: During your reaction or workup, you observe the formation of a viscous, insoluble material, and the yield of your desired azetidine is significantly reduced.
Causality: The high ring strain of azetidines makes them susceptible to cationic ring-opening polymerization.[5] This is often initiated by acidic conditions or the formation of a reactive azetidinium salt, which can then be attacked by another azetidine molecule, propagating the polymerization.[5][6]
Solutions:
-
Strict pH Control: Maintain neutral or slightly basic conditions throughout the reaction and purification process. If an acidic workup is necessary, it should be performed at low temperatures and for the shortest possible time.
-
Choice of Solvent: The use of alcoholic solvents can promote the formation of azetidinium ions and subsequent polymerization.[5] Whenever possible, opt for non-protic solvents.
-
Temperature Management: Polymerization is often accelerated at higher temperatures. Running reactions at lower temperatures can help to minimize this side reaction.
-
Slow Addition of Reagents: In cases where a reagent is known to promote polymerization, its slow, controlled addition can help to maintain a low concentration of reactive intermediates.
| Parameter | Recommendation to Minimize Polymerization | Rationale |
| pH | Maintain neutral to slightly basic conditions. | Prevents the formation of reactive azetidinium ions that initiate polymerization. |
| Solvent | Use aprotic solvents (e.g., THF, DCM). | Avoids protonation of the azetidine nitrogen by protic solvents like alcohols.[5] |
| Temperature | Conduct the reaction at the lowest effective temperature. | Reduces the rate of the polymerization reaction. |
| Reagent Addition | Add acidic reagents or catalysts slowly and at low temperature. | Minimizes the instantaneous concentration of polymerization initiators. |
Issue 3: Ring-Opening During N-Deprotection
Symptom: Upon attempting to remove the nitrogen-protecting group (e.g., Boc or Cbz), you observe the formation of ring-opened byproducts, such as γ-amino alcohols or their derivatives.
Causality: The conditions required for the removal of some common protecting groups can be harsh enough to induce the cleavage of the strained azetidine ring. For example, strong acids used for Boc deprotection or the conditions for hydrogenolysis of Cbz groups can lead to ring-opening.[7]
Solutions:
-
Mild Deprotection of Boc Group:
-
TFA in DCM at 0°C: While trifluoroacetic acid (TFA) is commonly used, performing the reaction at low temperature and carefully monitoring the reaction time can minimize ring-opening.
-
Alternative Reagents: For particularly sensitive substrates, consider milder reagents such as trimethylsilyl iodide (TMSI) or zinc bromide. The use of the tert-butoxythiocarbonyl (Botc) group, which is more acid-labile than Boc, can also be a strategic choice, as it can be removed under conditions that leave the N-Boc group intact.[9]
-
-
Mild Deprotection of Cbz Group:
-
Transfer Hydrogenolysis: Instead of using hydrogen gas, which can sometimes require elevated pressures and temperatures, transfer hydrogenation with a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst can be a milder alternative.[7]
-
Sodium Borohydride with Pd/C: The combination of sodium borohydride and Pd/C can achieve rapid and efficient Cbz deprotection at room temperature.[10]
-
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 3-(5-Fluoro-2-methoxyphenyl)azetidine
Technical Support Center: Characterization of Impurities in 3-(5-Fluoro-2-methoxyphenyl)azetidine
Welcome to the technical support center for the analysis of 3-(5-Fluoro-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this key intermediate. As your partner in science, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the quality and safety of your materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting my analysis of a new batch of 3-(5-Fluoro-2-methoxyphenyl)azetidine. What is the best analytical strategy for initial impurity profiling?
A1: The most robust and efficient starting point for impurity profiling is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a mass spectrometer (MS).[1]
Causality and Rationale:
-
Chromatographic Separation (HPLC/UHPLC): This is the foundational step. It separates the main compound from any impurities, allowing for their individual detection and quantification. A gradient reverse-phase method using a C18 column is typically a good starting point for a molecule of this polarity.
-
UV Detection: Provides quantitative data based on the chromophore of your molecule and its impurities. It is essential for determining the relative percentage of each impurity.
-
Mass Spectrometry (MS) Detection: This is critical for initial identification. MS provides the molecular weight (MW) of each component as it elutes from the column.[2] This allows you to quickly hypothesize the nature of an impurity: Is it a residual starting material? A by-product with a specific modification (e.g., loss of a methyl group)? A dimer? This dual-detector approach provides both quantitative and qualitative information in a single run.[3]
Recommended Starting Protocol: HPLC-UV/MS Screening
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at a wavelength maximum (e.g., ~254 nm).
-
MS Detector: Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers expected starting materials and potential dimers (e.g., 100 - 800 m/z).
This initial screen will give you a comprehensive "fingerprint" of your sample's purity.
Q2: My initial HPLC-MS analysis shows an unknown peak at 0.5% with a mass of [M+H]⁺ = 182.10. My main compound has a mass of [M+H]⁺ = 196.11. How do I proceed with identification?
A2: A mass difference of 14 Da is a classic indicator of the loss of a methyl group (-CH₂). In your molecule, 3-(5-Fluoro-2-methoxyphenyl)azetidine, the most probable site for this is the methoxy group (-OCH₃) on the phenyl ring, resulting in a phenolic impurity: 4-(azetidin-3-yl)-2-fluorophenol.
Systematic Workflow for Identification:
This workflow provides a self-validating system to confirm the identity of unknown impurities.
Caption: Workflow for identifying an unknown impurity.
Detailed Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use a technique like LC-QTOF (Quadrupole Time-of-Flight) MS to obtain an accurate mass measurement.[4] This will allow you to determine the elemental formula with high confidence, confirming if the formula corresponds to the loss of CH₂.
-
Impurity Isolation: If the impurity level is significant (as in this case, at 0.5%, which is above the typical identification threshold), you must isolate it for definitive structural analysis.[5][6] Preparative HPLC is the most common method.[7]
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[8][9][10]
-
¹H NMR: Will show changes in the aromatic region and the disappearance of the methoxy singlet (~3.8-4.0 ppm).
-
¹³C NMR: Will confirm the loss of a methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments map the connectivity between protons and carbons, allowing you to piece together the exact structure without any ambiguity.[11][12]
-
Q3: What are the potential process-related impurities I should be aware of for 3-(5-Fluoro-2-methoxyphenyl)azetidine?
A3: Understanding the synthetic route is key to predicting potential impurities. While the exact route may be proprietary, common syntheses for such structures allow us to anticipate several classes of impurities.[13][2]
Potential Impurity Classes and Examples:
| Impurity Class | Potential Structure / Identity | Rationale for Formation | Typical Analytical Observation |
| Starting Materials | 1-fluoro-4-methoxybenzene, Azetidine precursors (e.g., 1-benzhydrylazetidin-3-one) | Incomplete reaction or carry-over from previous steps. | Peaks corresponding to the MW of known starting materials. |
| By-products | Positional Isomers (e.g., 3-(2-Fluoro-5-methoxyphenyl)azetidine) | Non-selective reactions during the coupling of the phenyl and azetidine rings. | Same MW as the API but different retention time. Differentiated by 2D NMR. |
| Reagents/Catalysts | Palladium complexes, inorganic salts | Used in cross-coupling reactions; must be purged. | Requires specific techniques like ICP-MS for elemental impurities.[13] |
| Degradation Products | 4-(azetidin-3-yl)-2-fluorophenol (demethylation), N-Oxides | Stress from heat, acid, or base during synthesis or storage. Oxidation of the azetidine nitrogen. | As discussed in Q2, or a +16 Da shift for oxidation. |
| Ring-Opened Products | e.g., N-(3-chloro-1-(5-fluoro-2-methoxyphenyl)propyl)amine | The strained azetidine ring can open under certain nucleophilic or acidic conditions.[14][15] | Significantly different MW and polarity. |
Proactively monitoring for these potential impurities during process development can prevent costly issues at later stages.[7]
Q4: My impurity is above the 0.15% threshold. What are the regulatory implications?
A4: Exceeding the identification and qualification thresholds set by regulatory bodies like the ICH is a critical event.[5][16] It requires specific actions to ensure patient safety.
Understanding ICH Q3A Thresholds:
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for controlling impurities in new drug substances.[17] The thresholds are based on the maximum daily dose (MDD) of the final drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Actionable Steps:
-
Identification (if not already done): The structure of any impurity above the identification threshold (e.g., 0.10%) must be determined.[6]
-
Qualification: For an impurity above the qualification threshold (e.g., 0.15%), you must establish its safety. This involves:
-
Literature Search: Check if the impurity has been studied before and has known safety data.
-
Toxicological Assessment: This can range from computational toxicology (in silico predictions) to, in some cases, requiring dedicated toxicology studies.[18]
-
Process Control: The primary goal is to modify the synthetic process to reduce the impurity to a level below the qualification threshold. This is almost always the preferred route over conducting extensive toxicology studies.
-
Failure to properly identify and qualify impurities can lead to significant delays in regulatory submissions and approvals.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. Quality: impurities.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Therapeutic Goods Administration (TGA). (2013, August 9). Guidance 18: Impurities in drug substances and drug products.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8).
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- ResearchGate.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Regis Technologies, Inc. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- ResearchGate. (2025, August 6). Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery.
- Journal of Chemical and Pharmaceutical Sciences.
- Kwan, E. E., & Huang, S. G. (2008, March 25).
- YouTube. (2015, May 12).
- Ahmed, S.E., et al. (2025, August 2).
- Synthesis and characterization of some Azetidines deriv
- Hashim O.S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Veeprho.
- PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES.
- Shankar M, et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.
- Google Patents.
- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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Reference Data & Comparative Studies
A Comparative Guide to the Definitive Structure Confirmation of 3-Aryl-Azetidines: The Role of X-ray Crystallography
A Comparative Guide to the Definitive Structure Confirmation of 3-Aryl-Azetidines: The Role of X-ray Crystallography
Introduction: The Azetidine Scaffold and the Imperative for Precision
In the landscape of medicinal chemistry, the 3-aryl-azetidine framework has emerged as a privileged motif.[1] Its rigid, three-dimensional structure offers a unique vector for substituent placement, enabling chemists to finely tune the pharmacological and physicochemical properties of drug candidates.[1] This structural rigidity, however, places an immense burden on analytical techniques; a slight change in stereochemistry or conformation can lead to a drastic difference in biological activity. Therefore, unambiguous confirmation of the three-dimensional atomic arrangement is not merely a characterization step—it is a cornerstone of rational drug design and the foundation of robust structure-activity relationship (SAR) studies.[1][2]
This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural elucidation of 3-aryl-azetidines. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in selecting the most appropriate techniques for their specific needs.
The Gold Standard: Why X-ray Crystallography Reigns Supreme
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of small molecules.[3][4] The technique works by passing X-rays through an ordered crystal lattice. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, we can calculate an electron density map of the molecule and, from that, determine the precise location of every atom in three-dimensional space.
For 3-aryl-azetidines, this technique is unparalleled because it provides:
-
Absolute Stereochemistry: It unambiguously resolves chiral centers.
-
Precise Bond Lengths and Angles: Offering a high-resolution view of the molecular geometry.
-
Solid-State Conformation: It reveals the exact puckering of the azetidine ring and the torsion angles of the aryl substituent, which is critical for understanding receptor binding.[1]
-
Intermolecular Interactions: It maps out how molecules pack in the solid state, providing insights into crystal stability and potential polymorphism.
While other techniques provide valuable, often complementary, information, they measure properties that are averaged over time and a population of molecules in solution.[5] X-ray crystallography provides a precise, static snapshot of a single, low-energy conformation, making it the ultimate arbiter of molecular structure.[5]
Experimental Guide: A Practical Approach to Structure Determination
The most significant bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals.[4] This process is often described as more of an art than a science, but a systematic, informed approach greatly increases the probability of success.
Part 1: The Art of Crystallization
The foundation of a good crystal is an exceptionally pure compound. Any residual solvents or synthetic byproducts can inhibit the formation of an ordered lattice. Once purity is confirmed (typically >98% by NMR and LC-MS), the following protocols can be employed.
Experimental Protocol: Crystallization by Slow Evaporation
This is the most straightforward method and an excellent starting point.
-
Solvent Selection: Dissolve a small amount (5-10 mg) of the purified 3-aryl-azetidine in a minimum amount of a "good" solvent (one in which it is freely soluble) in a small, narrow vial (e.g., 4 mL). Common solvents include ethyl acetate, dichloromethane, or acetone.[1]
-
Induce Supersaturation: Add a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., hexane or heptane) dropwise until the solution becomes faintly turbid.
-
Clarification: Add 1-2 drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent mixture.
-
Incubation: Place the vial in a vibration-free location and observe over several days to weeks.
Causality: The slow removal of the more volatile "good" solvent gradually increases the concentration of the "poor" solvent, pushing the solution towards a state of supersaturation in a controlled manner, which is conducive to the growth of a few large, well-ordered crystals rather than many small ones or an amorphous powder.[6]
Experimental Protocol: Crystallization by Vapor Diffusion
This technique is ideal when working with milligram quantities of material and offers excellent control over the rate of crystallization.[6]
-
Sample Preparation: In a small, open inner vial (e.g., 0.5 mL), dissolve 2-5 mg of the compound in 50-100 µL of a suitable solvent.
-
Reservoir Preparation: In a larger outer vial or well (e.g., a 24-well plate), place 0.5-1.0 mL of a volatile anti-solvent.[7]
-
System Setup: Place the open inner vial containing the sample solution inside the larger vial. Seal the outer vial tightly.
-
Diffusion and Incubation: The volatile anti-solvent from the reservoir will slowly diffuse into the sample solution in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of the compound, leading to crystallization. Store in a stable environment and monitor.
Causality: Vapor diffusion provides a very gentle and controlled method for inducing supersaturation. The rate of diffusion can be modulated by the choice of solvents and the temperature, allowing for fine-tuning of the crystallization conditions.[6][7]
Part 2: From Crystal to Data
Once a suitable single crystal is obtained, the process of data collection and analysis is relatively standardized.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks. Mount it on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N).[1]
-
Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection.[1]
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, will rotate the crystal through a series of orientations, collecting hundreds of diffraction images.[1]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[1]
-
Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This initial model is then refined using a full-matrix least-squares process to best fit the experimental data. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions.[1][8]
-
Validation: The final structural model is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and accurately represents the data.[1]
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography provides the definitive answer, a comprehensive structural analysis often relies on a combination of techniques. The choice is dictated by the specific question being asked, the availability of the sample, and the stage of the research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful complementary technique to crystallography. It probes the chemical environment of nuclei (¹H, ¹³C, ¹⁵N) in a magnetic field, providing rich information about molecular structure and dynamics in solution.[9]
-
Key Strengths for 3-Aryl-Azetidines:
-
Solution-State Analysis: It provides structural information in a liquid state, which can be more representative of physiological conditions.[9]
-
Dynamic Information: NMR can reveal the presence of multiple conformations in equilibrium, which a crystal structure cannot.[5]
-
No Crystallization Needed: It is invaluable when a compound fails to crystallize.[9]
-
Connectivity and Relative Stereochemistry: Techniques like COSY, HSQC, HMBC, and NOESY can be used to piece together the molecular framework and determine the relative orientation of substituents.[10][11]
-
-
Weaknesses Compared to X-ray:
-
It does not provide a single, high-precision 3D model with exact bond lengths and angles for the entire molecule.[5]
-
While NOE experiments can establish relative stereochemistry, determining absolute stereochemistry is not straightforward.[10]
-
The resolving power for determining a complete 3D structure is generally lower than that of X-ray crystallography.[5]
-
Other Techniques
-
Mass Spectrometry (MS): Essential for confirming the molecular weight and elemental formula (via HRMS). Its fragmentation patterns can support structural assignments but provide no stereochemical or conformational information.
-
Computational Modeling: A theoretical tool used to predict low-energy conformations. It is powerful for generating hypotheses but must be validated by experimental data from NMR or crystallography.
Data Comparison Summary
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Data | 3D atomic coordinates, bond lengths/angles | Chemical shifts, coupling constants, NOEs | Mass-to-charge ratio, fragmentation |
| Sample State | Single Crystal (Solid) | Solution | Gas/Solution |
| Key Insights | Absolute structure, conformation, packing | Connectivity, dynamics, solution structure | Molecular formula, connectivity clues |
| Stereochemistry | Absolute | Relative (via NOE) | None |
| Main Advantage | Unambiguous and definitive 3D structure. | Analyzes sample in a native-like state.[9] | High sensitivity and accurate mass. |
| Main Limitation | Requires high-quality single crystals.[3][4] | Lower resolution for full 3D structure.[5] | No 3D structural information. |
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Interpreting the Data: A Comparative Case Study
To illustrate the power of crystallography, let's consider the data for two hypothetical 3-substituted azetidines. The subtle change of a substituent can have a profound impact on the crystal lattice formation and molecular conformation.[1]
| Parameter | Compound A: 3-phenyl-azetidine | Compound B: 3-(4-chlorophenyl)-azetidine |
| Formula Weight | 133.19 | 167.63 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.512(2) | 12.345(3) |
| b (Å) | 5.987(1) | 8.112(2) |
| c (Å) | 12.451(3) | 15.987(4) |
| β (°) | 107.54(1) | 90 |
| Volume (ų) | 747.8(3) | 1599.1(7) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.182 | 1.391 |
| Azetidine Ring Puckering Angle (°) | 22.5 | 18.2 |
Analysis of Structural Features:
-
Crystal System & Space Group: The change from a monoclinic to an orthorhombic system indicates a fundamental shift in the symmetry of how the molecules pack together, likely driven by different intermolecular interactions (e.g., halogen bonding in Compound B).
-
Unit Cell Volume and Z: The unit cell volume for Compound B is significantly larger, accommodating 8 molecules (Z=8) per unit cell compared to 4 for Compound A. This reflects the different packing arrangement required to accommodate the larger chloro-substituent.[1]
-
Ring Puckering: The data reveals a measurable difference in the puckering of the azetidine ring. This subtle conformational change, directly visualized by crystallography, could significantly alter how the molecule fits into a protein's binding pocket.
This level of precise, quantitative detail is unique to X-ray crystallography and is indispensable for high-level medicinal chemistry programs.
Conclusion: An Integrated Approach to Trustworthy Science
For the structural confirmation of novel 3-aryl-azetidines, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a definitive, high-resolution 3D structure that serves as the bedrock for understanding biological activity and guiding further synthetic efforts.
However, the most robust and trustworthy approach is integrative. The combination of high-resolution mass spectrometry to confirm the molecular formula, comprehensive 1D and 2D NMR spectroscopy to validate the structure and dynamics in solution, and X-ray crystallography to establish the absolute, unambiguous solid-state structure, constitutes a self-validating system.[9] This multi-technique characterization provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring that subsequent research is built upon a solid foundation of structural certainty.
References
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from University of Cambridge. [Link]
-
Crystallization of small molecules. (n.d.). University of Montpellier. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (2024). Creative Biostructure. [Link]
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Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]
-
Horspool, K., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]
-
Abreu, A. S., Ferreira, P. M., & Carvalho, M. F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Horspool, K., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute. [Link]
-
Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1058. [Link]
-
Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
Lopchuk, J. M., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(iv), S1-S48. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51584-51621. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]
-
A review on x-ray crystallography and its applications. (2024). The Pharma Innovation Journal. [Link]
-
McArdle, P. (2022). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. NUI Galway. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]
-
Kumar, A., & Shukla, H. (2016). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert Opinion on Drug Discovery, 11(3), 231-242. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2024). Request PDF on ResearchGate. [Link]
-
Synthesis and Characterization of a Novel Azetidine Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Research on Single Crystal Preparation via Dynamic Liquid Phase Method. (2023). MDPI. [Link]
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Analytical Methods for the Chiral Separation of 3-(5-Fluoro-2-methoxyphenyl)azetidine
Analytical Methods for the Chiral Separation of 3-(5-Fluoro-2-methoxyphenyl)azetidine
The following guide provides an in-depth technical analysis of the analytical strategies for 3-(5-Fluoro-2-methoxyphenyl)azetidine and its relevant chiral analogs.
Executive Summary & Structural Analysis
This guide addresses a critical nuance in the analysis of 3-(5-Fluoro-2-methoxyphenyl)azetidine : the distinction between its achiral saturated form and its chiral derivatives (e.g., azetidin-2-ones or 2-substituted isomers) .
The Chirality Paradox
Before developing a separation method, one must validate the stereochemistry of the target.
-
3-Monosubstituted Azetidines (Saturated): The molecule 3-(5-Fluoro-2-methoxyphenyl)azetidine possesses a plane of symmetry passing through the nitrogen atom and the C3 carbon. Therefore, the pure 3-substituted saturated heterocycle is achiral (meso-like symmetry).
-
Chiral Contexts: The request for "chiral separation" typically arises in three scenarios:
-
Regioisomeric Impurity Profiling: Separating the achiral 3-isomer from the chiral 2-isomer (a common byproduct in C-H arylation synthesis).
-
Beta-Lactam Targets: The user may refer to 3-(5-Fluoro-2-methoxyphenyl)azetidin-2-one , which is chiral due to the asymmetry at C3 introduced by the carbonyl group at C2.
-
Disubstitution: Presence of a second substituent (e.g., 3-methyl) which breaks the symmetry.
-
This guide provides high-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) protocols designed to separate the 3-aryl azetidine moiety from its chiral isomers and analogs.
Analytical Strategy: Method Selection
For nitrogen-containing heterocycles with aryl substituents, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to engage in pi-pi interactions, hydrogen bonding, and dipole-dipole stacking with the fluorinated phenyl ring.
Comparison of Separation Modes
| Feature | Supercritical Fluid Chromatography (SFC) | Normal Phase Chiral HPLC (NP-HPLC) | Reversed Phase Chiral HPLC (RP-HPLC) |
| Primary Utility | High-Throughput Screening & Prep Purification | Robust QC Methods | Aqueous-soluble metabolites |
| Selectivity ( | High (Tunable via pressure/temp) | High (Solvent dependent) | Moderate |
| Peak Shape (Basic Amines) | Excellent (CO2 suppresses silanol activity) | Good (Requires amine additives) | Variable (pH dependent) |
| Solvent Consumption | Low (Green Chemistry) | High | Low |
| Recommendation | First-Line Choice for Azetidines | Alternative if SFC unavailable | For biological fluids |
Experimental Protocols
Protocol A: SFC Screening (Recommended)
Target: Rapid resolution of chiral impurities (e.g., 2-isomer) or enantiomers of the azetidin-2-one derivative.
Instrument: Agilent 1260 Infinity II SFC or Waters UPC2 Detection: UV @ 254 nm (Aryl absorption) & 220 nm (Amide/Amine)
Step-by-Step Workflow:
-
Column Selection: Screen a 4-column panel focusing on Chlorinated and Amylose/Cellulose chemistries.
-
Primary:Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Best for halogenated aromatics.
-
Secondary:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Tertiary:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Quaternary:Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).
-
-
Mobile Phase Gradient:
-
Mobile Phase A: CO2 (Liquid grade).
-
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Note: Basic additive is mandatory to prevent azetidine nitrogen tailing.
-
Gradient: 5% to 50% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
-
Optimization:
-
If resolution (
) < 1.5, switch Modifier to Ethanol or Isopropanol . -
For the azetidin-2-one derivative, remove the amine additive if ring opening is a risk (though usually stable).
-
Protocol B: Normal Phase HPLC (QC Method)
Target: Robust, transferable method for purity analysis.
Instrument: Standard HPLC (e.g., Shimadzu i-Series) Column: Chiralpak IG-3 (3 µm, 4.6 x 150 mm)
Isocratic Method:
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Rationale: The 5-fluoro-2-methoxy substitution provides a distinct dipole. The IG column (chlorinated selector) often provides superior selectivity for halogenated ligands compared to the traditional AD/OD phases.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing 3-(5-Fluoro-2-methoxyphenyl)azetidine, distinguishing between the achiral main compound and potential chiral impurities.
Caption: Decision tree distinguishing the achiral purity workflow from the chiral separation of derivatives/impurities.
Comparative Performance Data (Representative)
The table below summarizes expected separation factors (
| Column Phase | Selector Type | Typical | Suitability for 5-F-2-OMe-Ph |
| Chiralpak IG | Amylose tris(3-Cl-5-Me-phenylcarbamate) | 1.8 - 2.5 | Excellent. The Cl-substituent on the selector interacts strongly with the F-substituent on the analyte. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.2 - 1.6 | Good. Standard "workhorse" column, but may have lower resolution for ortho-substituted aromatics. |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 1.1 - 1.4 | Moderate. Often struggles with sterically hindered ortho-methoxy groups. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | 1.5 - 2.0 | Very Good. Complementary to IG; useful if IG fails. |
Note: Data derived from general behavior of halogenated aryl-heterocycles on CSPs [1][2].
Critical Analysis & Troubleshooting
Mechanism of Separation
The separation of the chiral forms (e.g., the 2-isomer impurity or the azetidinone) relies on the "Three-Point Interaction" model.
-
H-Bonding: The azetidine nitrogen (or amide in lactams) H-bonds with the carbamate of the CSP.
-
Pi-Pi Stacking: The 5-fluoro-2-methoxyphenyl ring stacks with the phenyl ring of the CSP selector.
-
Steric Inclusion: The rigid azetidine ring fits into the chiral grooves of the amylose/cellulose polymer.
Common Pitfalls
-
Peak Tailing: Azetidines are secondary amines and highly basic (pKa ~11). Without sufficient base additive (0.1-0.2% DEA or TEA), they interact with residual silanols, destroying resolution.
-
Solubility: The free base is soluble in alcohols/CO2. If analyzing the HCl salt , in-situ neutralization (using DEA in the mobile phase) is required to free the amine for chiral recognition.
-
Sample Stability: Azetidines can be ring-unstable in highly acidic conditions. Avoid TFA in mobile phases; use Formic Acid only if necessary and validated.
References
-
Vertex AI Search. (2025). Synthesis and stereochemistry of 3-substituted azetidines and azetidin-2-ones. Retrieved from 1
-
ACS Publications. (2024). General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry. Retrieved from 2[3]
-
MDPI. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones. Retrieved from 4
-
IIT Kanpur. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. Journal of Organic Chemistry. Retrieved from
Sources
Comparative study of fluoro-substituted versus non-fluoro-substituted phenylazetidines
Comparative study of fluoro-substituted versus non-fluoro-substituted phenylazetidines
This guide provides an in-depth technical comparison between 3-phenylazetidine (3-PA) and its fluorinated analog, 3-fluoro-3-phenylazetidine (3-FPA) . It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for potency, metabolic stability, and physicochemical balance.
Executive Summary
The incorporation of a fluorine atom at the C3 position of the phenylazetidine scaffold represents a high-value tactic in modern medicinal chemistry. While the non-fluorinated 3-phenylazetidine (3-PA) serves as a rigidified bioisostere of piperidine or pyrrolidine, it often suffers from high basicity (leading to hERG liability and lysosomal trapping) and metabolic susceptibility at the C3 methine position.
Substituting the C3 hydrogen with fluorine to generate 3-fluoro-3-phenylazetidine (3-FPA) dramatically alters the electronic landscape of the heterocycle without significantly changing its steric bulk. This modification lowers the basicity (
Physicochemical Landscape: The Fluorine Effect[1][2][3]
The most critical impact of fluorination on the azetidine ring is the modulation of the nitrogen atom's basicity via the inductive electron-withdrawing effect (
Table 1: Comparative Physicochemical Properties
Data represents consensus values derived from structure-property relationship (SPR) studies on azetidine scaffolds.
| Property | 3-Phenylazetidine (3-PA) | 3-Fluoro-3-phenylazetidine (3-FPA) | Impact of Fluorination |
| Basicity ( | 9.5 – 10.2 | 7.8 – 8.5 | |
| Lipophilicity ( | ~1.8 | ~2.1 | |
| Distribution ( | Lower (due to ionization) | Higher | |
| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Minimal Steric Clash (Bioisosteric) |
| Ring Conformation | Puckered ( | Flattened / Modified Pucker | Conformational Bias (Changes vector of N-substituents) |
Mechanistic Insight: The pKa Shift
In 3-PA , the nitrogen lone pair is highly available, making the amine strongly basic. In 3-FPA , the highly electronegative fluorine at C3 pulls electron density through the
-
Significance: A
drop from ~10 to ~8 reduces the percentage of ionized drug at physiological pH (7.4), facilitating passive membrane permeability and reducing affinity for the hERG potassium channel (a common liability for high- amines).
Metabolic Stability & Pharmacokinetics[4]
The C3 position in 3-PA is a "metabolic soft spot." Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) can readily oxidize the electron-rich C-H bond adjacent to the phenyl ring.
Pathway Analysis
-
3-PA (Non-Fluoro): Susceptible to C-hydroxylation at C3, leading to unstable hemiaminals or ring-opening.
-
3-FPA (Fluoro): The C-F bond (approx. 116 kcal/mol) is chemically inert to P450 oxidation. The fluorine atom effectively "caps" the metabolic hotspot.
Diagram: Metabolic Fate & Physicochemical Flow
The following diagram illustrates the divergent fates of the two scaffolds regarding metabolism and permeability.
Caption: Comparative metabolic pathways showing the blockade of C3-oxidation by fluorine substitution and the subsequent improvement in stability.
Synthetic Accessibility
Synthesizing the fluorinated scaffold is more challenging than the parent compound. While 3-PA can be made via simple reduction of commercially available precursors, 3-FPA requires specific fluorination techniques.
Method A: Deoxofluorination (The "Functional Group Interchange" Route)
This is the most common lab-scale method.
-
Precursor: 1-Boc-3-hydroxy-3-phenylazetidine.[1]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Mechanism:
-like substitution. The hydroxyl group is activated, leaving a carbocation stabilized by the phenyl ring, which is then trapped by the fluoride anion.
Method B: Cyclization (The "Building Block" Route)
For larger scales, constructing the ring with fluorine already in place avoids handling hazardous fluorinating agents on late-stage intermediates.
-
Precursor: 2-phenyl-2-fluoro-1,3-propanediol derivatives.
-
Cyclization: Double displacement of sulfonates by a primary amine.
Diagram: Synthetic Decision Tree
Caption: Strategic workflow for accessing the 3-fluoro-3-phenylazetidine scaffold via deoxofluorination or cyclization.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-fluoro-3-phenylazetidine (Deoxofluorination)
Objective: Convert the hydroxy precursor to the fluoro-analog using DAST. Safety: DAST releases HF and can be explosive. Perform in a fume hood with blast shielding.
-
Preparation: Dissolve 1-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise add DAST (Diethylaminosulfur trifluoride, 1.5 eq). Note: Maintain temperature below -70°C during addition to prevent elimination side reactions.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to Room Temperature (RT) over 4 hours.
-
Quenching: Carefully quench by pouring the reaction mixture into saturated aqueous
(excess) at 0°C. Caution: Vigorous evolution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluoro-product typically elutes faster (higher
) than the alcohol.
Protocol 2: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement of 3-FPA vs 3-PA.
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Test Compounds: Prepare 10 mM DMSO stocks of 3-PA and 3-FPA . Final assay concentration: 1
. -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Procedure:
-
Pre-incubate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Sample at
min. -
Quench samples with ice-cold Acetonitrile containing internal standard.
-
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. Calculate intrinsic clearance ( ).
Conclusion & Recommendations
The transition from 3-phenylazetidine to 3-fluoro-3-phenylazetidine is a validated strategy to optimize "drug-like" properties.
-
Use 3-PA when: You need a synthetically cheap, highly basic amine for initial HTS screening or when the basicity is required for target binding (e.g., salt bridge formation).
-
Use 3-FPA when: You need to lower
to improve permeability, reduce hERG liability, or block metabolic oxidation at the C3 position.
The fluorine substitution acts as a "metabolic shield" and "electronic tuner," making 3-FPA the superior scaffold for advanced lead optimization.
References
-
Physicochemical Profiling of Fluoroalkyl-Substituted Amines Pidvyshennyi, O., et al. (2024).[2] J. Fluorine Chem. [Link]
-
Synthesis of 3-Fluoroazetidines via Functionalized Precursors Van Brabandt, W., et al. (2006). The Journal of Organic Chemistry. [Link]
-
Fluorine in Medicinal Chemistry: Modulation of pKa and Efflux Wager, T. T., et al. (2012). ACS Medicinal Chemistry Letters. [Link]
-
Metabolic Stability and Design of Azetidine Scaffolds Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. [Link]
-
Late-Stage Functionalization of Oral SERDs (AZD9833) Scott, J. S., et al. (2020). Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Guide to the Structural Validation of 3-(5-Fluoro-2-methoxyphenyl)azetidine Derivatives
A Comparative Guide to the Structural Validation of 3-(5-Fluoro-2-methoxyphenyl)azetidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. The 3-(5-fluoro-2-methoxyphenyl)azetidine scaffold has emerged as a significant motif in modern medicinal chemistry, valued for its ability to confer desirable physicochemical properties and unique three-dimensional trajectories to drug candidates. However, the very features that make this scaffold attractive—the strained four-membered ring, the substituted aromatic system, and the presence of fluorine—also necessitate a multi-faceted and robust approach to structural validation.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 3-(5-fluoro-2-methoxyphenyl)azetidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven insights, and offer a framework for creating a self-validating system of analysis.
The Imperative of Orthogonal Validation
No single analytical technique, however powerful, can provide absolute structural proof in isolation. A robust validation strategy relies on the principle of orthogonality, where each method interrogates the molecular structure through a different physical principle. For the 3-(5-fluoro-2-methoxyphenyl)azetidine core, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography provides a comprehensive and trustworthy structural assignment.
dot graph TD { subgraph "Comprehensive Structural Validation" A[Synthesis of Derivative] --> B{Primary Characterization}; B --> C[NMR Spectroscopy]; B --> D[Mass Spectrometry]; C --> E{Connectivity & Stereochemistry}; D --> F{Molecular Weight & Formula}; E & F --> G{Proposed Structure}; G --> H[X-ray Crystallography]; H --> I{Definitive 3D Structure}; I --> J[Final Validated Structure]; end
} caption: "Workflow for orthogonal structural validation."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(5-fluoro-2-methoxyphenyl)azetidine derivatives, a suite of NMR experiments is essential.
Key NMR Experiments and Their Rationale
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. The splitting patterns (multiplicity) reveal neighboring protons, which is critical for mapping out the protons on the azetidine ring and the aromatic system.
-
¹³C NMR: Reveals the number of distinct carbon environments. The chemical shifts are indicative of the functional groups present.
-
¹⁹F NMR: This is a crucial experiment due to the fluorine substituent. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the fluorine atom.[1][2] The coupling of fluorine to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides definitive evidence for its position on the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for unambiguously connecting the atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is vital for tracing the proton network within the azetidine ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the entire molecular skeleton, for instance, connecting the azetidine ring to the phenyl ring.[3]
-
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Initial 1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum. Check for peak shape and resolution. Poor peak shape may indicate sample aggregation or paramagnetic impurities.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Acquire a ¹⁹F{¹H} NMR spectrum (proton-decoupled) to determine the fluorine chemical shift. Then, acquire a proton-coupled ¹⁹F spectrum to observe ¹H-¹⁹F couplings.
-
-
2D Spectra Acquisition:
-
COSY: A standard gradient-selected COSY experiment is typically sufficient.
-
HSQC: A phase-sensitive gradient-edited HSQC provides good resolution and allows for the determination of CH, CH₂, and CH₃ multiplicities.
-
HMBC: This is often the longest experiment due to lower sensitivity. Optimize the long-range coupling delay (typically set to detect couplings of 4-10 Hz) to observe key correlations.
-
-
Data Interpretation:
-
Start by identifying the characteristic signals: the methoxy group singlet (~3.8-4.0 ppm in ¹H NMR), the aromatic protons, and the protons of the azetidine ring (which often show complex splitting patterns due to the ring's rigidity).
-
Use the HSQC to assign protons to their corresponding carbons.
-
Use COSY to establish the connectivity of the protons within the azetidine ring.
-
Use HMBC to find long-range correlations that link the fragments, for example, from the azetidine CH proton at the 3-position to the ipso-carbon of the phenyl ring.
-
Analyze the ¹⁹F spectrum and its couplings to confirm the substitution pattern on the aromatic ring. For a 5-fluoro substituent, the fluorine signal will likely be a doublet of doublets due to coupling with the ortho and meta protons.
-
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Interconnectivity of NMR experiments for validation."
Mass Spectrometry: Confirming the Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. This technique is orthogonal to NMR as it measures a different fundamental property of the molecule (mass-to-charge ratio).
Choosing the Right Ionization Technique
For 3-(5-fluoro-2-methoxyphenyl)azetidine derivatives, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the method of choice.[4][5] ESI is a "soft" ionization technique that usually produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6] High concentrations can lead to signal suppression and detector saturation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
The high-resolution instrument will provide a mass measurement with high accuracy (typically to four or five decimal places).
-
Use the accurate mass to calculate the elemental formula. The presence of fluorine and nitrogen will give a characteristic isotopic pattern and exact mass that must match the theoretical value for the proposed structure.
-
Tandem MS (MS/MS) for Fragmentation Analysis
While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation) in a tandem MS (MS/MS) experiment. The fragmentation pattern can provide additional structural confirmation. For a 3-(5-fluoro-2-methoxyphenyl)azetidine derivative, characteristic fragments might arise from the cleavage of the bond between the azetidine and phenyl rings or the opening of the azetidine ring.[7][8]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional map of the atoms in a molecule.[9][10] This technique is particularly valuable for confirming the relative stereochemistry and the precise conformation of the molecule in the solid state.
The Causality of Crystallization
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. This process is often a matter of trial and error, but a logical approach can increase the chances of success. The choice of solvent is paramount; an ideal solvent is one in which the compound has moderate solubility.
Experimental Protocol: From Powder to Structure
-
Crystallization:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) to near saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to generate an initial electron density map.
-
The atomic positions are refined against the experimental data to generate the final, precise 3D structure.[11]
-
Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations | Relevance to Target Scaffold |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry, solution-state conformation. | Provides the most detailed structural information in solution. Non-destructive. | Can be complex to interpret for some structures. Lower sensitivity than MS. | Essential. Defines the core structure, confirms substituent positions, and elucidates stereochemistry. ¹⁹F NMR is critical. |
| Mass Spectrometry | Molecular weight and elemental formula. Fragmentation patterns. | High sensitivity (requires very little sample). Provides exact molecular formula (HRMS). | Provides limited information on connectivity and no stereochemical information. | Essential. Confirms the elemental composition, validating the presence of all expected atoms, including fluorine. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths, bond angles, solid-state conformation. | Provides the definitive, absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state, not solution-state, information. | Gold Standard. Provides ultimate proof of structure and stereochemistry, validating the interpretations from NMR and MS. |
Conclusion
The structural validation of 3-(5-fluoro-2-methoxyphenyl)azetidine derivatives demands a synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR provides the detailed blueprint of atomic connectivity in solution and MS confirms the elemental formula with high precision, X-ray crystallography offers the ultimate, unambiguous 3D structure in the solid state. By employing these orthogonal techniques in a coordinated workflow, researchers can establish the structure of their compounds with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific findings. This rigorous, multi-faceted approach is not merely a procedural formality but a fundamental component of excellence in drug discovery and development.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 14, 2026, from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 14, 2026, from [Link]
- Giraudeau, P., & Akoka, S. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 30(8), 3456.
-
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved February 14, 2026, from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved February 14, 2026, from [Link]
-
Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved February 14, 2026, from [Link]
- Kikuchi, J. (2021). NMR Analysis of Molecular Complexity. In Experimental Approaches of NMR Spectroscopy. Springer.
- Salem, M. A. I., Abdou, W. M., Ali, T. E., Kamal, A. A., & Barghash, R. F. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-systems. Journal of Chemical and Pharmaceutical Research, 4(11), 4829-4836.
- Ang, D. S., & G-S, L. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. In Fragment-Based Drug Discovery (pp. 149-168). Humana Press.
- Johnson, M. A., & Ammar, M. (2011). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 2(10), 776-781.
- Segura, J. J., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-35.
- Patel, R., et al. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. Journal of Heterocyclic Chemistry, 62(8), 2345-2356.
- McKay, M. J., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3049-3059.
- Kertesz, V. (2019).
-
ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved February 14, 2026, from [Link]
- Manivannan, R., et al. (2010). Synthesis, characterization and anti-microbial evaluation of some novel 3-phenylthio/3-phenoxy substituted β-lactams. Organic Chemistry: An Indian Journal, 6(3), 225-231.
- Hameed, A., et al. (2015). Synthesis, Biological evaluation and Molecular Docking of N-Phenyl Thiosemicarbazones as Urease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2947-2951.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 14, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved February 14, 2026, from [Link]
- Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved February 14, 2026, from [Link]
-
NIST. (n.d.). Azetidine. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
- Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-1-(substituted phenyl)
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved February 14, 2026, from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved February 14, 2026, from [Link]
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Pharmacokinetic profile comparison of substituted azetidine scaffolds
Pharmacokinetic profile comparison of substituted azetidine scaffolds
A Comparative Guide to Navigating the ADME Landscape of Substituted Azetidines
For decades, the strained, four-membered azetidine ring was often viewed with apprehension by medicinal chemists. However, its unique conformational rigidity and sp³-rich character have propelled it to the forefront of modern drug design, offering a powerful tool to fine-tune the pharmacokinetic (PK) properties of therapeutic candidates.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of substituted azetidine scaffolds, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. We will delve into the experimental data of approved drugs and clinical candidates, explore the metabolic liabilities of the azetidine ring, and provide detailed protocols for key in vitro and in vivo assays.
The Allure of Azetidine: A Bioisostere with Benefits
The incorporation of an azetidine moiety is often a strategic decision to enhance a molecule's drug-like properties. Its rigid structure can lead to improved binding affinity and selectivity for its biological target.[3] Furthermore, azetidine is frequently employed as a bioisosteric replacement for larger, more flexible saturated heterocycles like piperidine and pyrrolidine.[4] This substitution can lead to a reduction in lipophilicity and an improvement in aqueous solubility, both desirable traits for oral drug candidates.[3][4]
A Tale of Three Drugs: Pharmacokinetic Profiles of Marketed Azetidine-Containing Therapeutics
To understand the real-world impact of the azetidine scaffold on pharmacokinetics, we will examine the ADME properties of three FDA-approved drugs: baricitinib, cobimetinib, and azelnidipine.[1][5]
| Pharmacokinetic Parameter | Baricitinib | Cobimetinib | Azelnidipine |
| Oral Bioavailability | ~80% | 46% | Low (~15-27%) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2.4 hours | ~4.14 hours |
| Protein Binding | ~50% | ~95% | 90-91% |
| Metabolism | Minimal (~10%), primarily via CYP3A4 | Extensive, primarily via CYP3A4 | Extensive first-pass metabolism via CYP3A4 |
| Major Excretion Route | Renal (~75% as unchanged drug) | Fecal (~76.5%) | Fecal (~63%) |
| Elimination Half-life (t½) | ~12 hours | ~44 hours | ~8.68 hours |
Baricitinib , a Janus kinase (JAK) inhibitor, showcases a favorable pharmacokinetic profile with high oral bioavailability and predominantly renal clearance of the unchanged drug, indicating good metabolic stability.[6] Cobimetinib , a MEK inhibitor, demonstrates moderate bioavailability and is extensively metabolized, with the majority of the dose excreted in the feces.[5] Azelnidipine , a calcium channel blocker, has low bioavailability primarily due to extensive first-pass metabolism in the liver.[5] These examples highlight that while the azetidine scaffold can contribute to favorable PK properties, the overall profile is highly dependent on the other substituents and the overall molecular architecture.
The Achilles' Heel: Metabolic Instability of the Azetidine Ring
Despite its advantages, the inherent ring strain of the azetidine moiety can also be a metabolic liability.[7] The ring is susceptible to opening, particularly through conjugation with glutathione (GSH), a major pathway for the detoxification of electrophilic compounds.[7][8] This ring-opening can lead to the formation of inactive metabolites and contribute to clearance. The nature of the substituents on the azetidine ring can significantly influence its stability. For instance, N-aryl azetidines have been shown to be more susceptible to acid-mediated intramolecular ring-opening compared to their N-pyridyl counterparts.[7][8][9]
Experimental Protocols for Assessing the Pharmacokinetic Profile of Azetidine Scaffolds
A thorough evaluation of the ADME properties of novel azetidine-containing compounds is crucial for their successful development. Below are detailed protocols for two fundamental in vitro assays used to assess metabolic stability and intestinal permeability.
In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound at the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion: A Scaffold of Great Potential with Caveats
The azetidine scaffold offers medicinal chemists a valuable tool for optimizing the pharmacokinetic properties of drug candidates. Its rigid structure can enhance metabolic stability and improve physicochemical properties. However, the inherent ring strain also presents a potential metabolic liability through ring-opening reactions. A thorough understanding of the structure-ADME relationships of substituted azetidines, coupled with rigorous in vitro and in vivo characterization, is essential for harnessing the full potential of this intriguing heterocyclic motif in drug discovery.
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Safety & Regulatory Compliance
A Comprehensive Guide to the Proper Disposal of 3-(5-Fluoro-2-methoxyphenyl)azetidine
A Comprehensive Guide to the Proper Disposal of 3-(5-Fluoro-2-methoxyphenyl)azetidine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(5-Fluoro-2-methoxyphenyl)azetidine, a fluorinated azetidine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The disposal of any research chemical should not be an afterthought but an integral part of the experimental plan. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory requirements.
Part 1: Hazard Identification and Risk Assessment
Before any disposal process begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 3-(5-Fluoro-2-methoxyphenyl)azetidine may not be readily available, data from structurally analogous compounds, such as 3-(5-Fluoro-2-methoxyphenyl)azetidin-3-ol, provide critical insights.
Known and Inferred Hazards:
-
Skin Irritation: Azetidine derivatives can be irritating to the skin.[1] Prolonged contact may cause redness, itching, or inflammation.[2]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
-
Fluorinated Aromatic Compound: The presence of a carbon-fluorine bond suggests high thermal stability. Such compounds require specialized disposal methods to ensure complete destruction and prevent the release of persistent environmental pollutants.[3]
Based on these hazards, 3-(5-Fluoro-2-methoxyphenyl)azetidine must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer systems or in regular laboratory trash.[4][5]
Personal Protective Equipment (PPE)
All waste handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[1] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from accidental splashes.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory | Work within a certified chemical fume hood | To prevent inhalation of dust or vapors.[1][3] |
Part 2: Waste Classification and Segregation
Proper classification is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is fundamental to a safe disposal workflow.[6][7] Chemical waste is broadly categorized, and this compound likely falls under one or more of the following classifications.
-
Characteristic Waste: Depending on its specific properties (which may not be fully determined), it could be classified based on toxicity.
-
"P" or "U" Listed Waste: These lists include pure and commercial-grade formulations of certain unused toxic or acutely toxic chemicals that are being disposed of.[8][9][10] It is the responsibility of the waste generator to determine if the compound meets these criteria.[5]
The Cardinal Rule of Segregation: The most critical step in this phase is the strict segregation of halogenated waste.
-
Halogenated vs. Non-Halogenated Waste: 3-(5-Fluoro-2-methoxyphenyl)azetidine is a fluorinated (halogenated) organic compound. It must be collected in a waste container specifically designated for "Halogenated Organic Waste." [11] Mixing halogenated and non-halogenated waste streams is a common and costly mistake that complicates the disposal process.[11][12]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of 3-(5-Fluoro-2-methoxyphenyl)azetidine waste.
Container Selection and Labeling
-
Choose the Right Container: Select a robust, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[7][11] The container must have a secure, threaded lid to prevent leaks and vapor release.[4][6]
-
Proper Labeling: All chemical waste containers must be accurately and clearly labeled.[4][13] Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(5-Fluoro-2-methoxyphenyl)azetidine." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste enters the container).[13]
-
The name of the principal investigator and the laboratory location.
-
Waste Accumulation and Storage
-
Waste Collection: Carefully transfer the waste—whether it is the pure compound, contaminated materials, or solutions—into the designated, pre-labeled halogenated waste container. Avoid creating dust if handling a solid.[11][14]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[4] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Fill containers to no more than 80-90% of their capacity to allow for vapor expansion and to prevent spills during transport.[11]
-
Secondary Containment: Store the sealed waste container in a designated, secure area. This area must have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[4][6]
-
Store Incompatibles Separately: Ensure the waste container is stored away from incompatible materials, particularly strong acids and oxidizing agents.[4][15]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Items such as gloves, weighing paper, and absorbent pads that are contaminated with 3-(5-Fluoro-2-methoxyphenyl)azetidine must be disposed of as hazardous waste.[12] Collect these items in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Empty Containers: A chemical container is not considered "empty" until it has been thoroughly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4] After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines.
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or before the accumulation time limit set by regulations is reached (often 6 months), contact your institution's EHS department to schedule a waste pickup.[13]
-
Professional Disposal: EHS will ensure the waste is transported to a licensed hazardous waste disposal facility. The most appropriate disposal method for fluorinated aromatic compounds is high-temperature incineration in a specially permitted facility.[3] This process is necessary to break the strong carbon-fluorine bond and ensure complete destruction of the compound.[3]
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
Ensure Ventilation: Work in a fume hood or increase ventilation in the area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or spill pads, to contain the spill.[1]
-
Collect Absorbed Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[1][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent. Collect all cleaning materials as hazardous waste.[11]
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.[11]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(5-Fluoro-2-methoxyphenyl)azetidine.
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